3-(4-Nitrophenyl)adamantan-1-ol

Synthetic Methodology Adamantane Functionalization Process Chemistry

3-(4-Nitrophenyl)adamantan-1-ol (CAS 42009-76-7) is a bridgehead-functionalized adamantane derivative bearing a 4-nitrophenyl substituent at the 3-position and a hydroxyl group at the 1-position of the adamantane cage. With a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol, this compound integrates the lipophilic adamantane core with two chemically orthogonal functional handles—a reducible nitro group and a derivatizable tertiary hydroxyl—making it a versatile intermediate for constructing complex adamantane-linked therapeutics.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 42009-76-7
Cat. No. B2522996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)adamantan-1-ol
CAS42009-76-7
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H19NO3/c18-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)17(19)20/h1-4,11-12,18H,5-10H2
InChIKeyOLDMLYOVKIBLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)adamantan-1-ol (CAS 42009-76-7): A Dual-Functional Adamantane Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(4-Nitrophenyl)adamantan-1-ol (CAS 42009-76-7) is a bridgehead-functionalized adamantane derivative bearing a 4-nitrophenyl substituent at the 3-position and a hydroxyl group at the 1-position of the adamantane cage [1]. With a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol, this compound integrates the lipophilic adamantane core with two chemically orthogonal functional handles—a reducible nitro group and a derivatizable tertiary hydroxyl—making it a versatile intermediate for constructing complex adamantane-linked therapeutics [2]. Its predicted density is 1.353±0.06 g/cm³ and its melting point is 148–149 °C .

Why 3-(4-Nitrophenyl)adamantan-1-ol Cannot Be Replaced by Simpler Nitrophenyl-Adamantane Analogs in Research and Development


Although multiple nitrophenyl-substituted adamantane derivatives share the same C₁₆ aromatic–aliphatic skeleton, their physicochemical and biological properties diverge sharply depending on the nature and position of the second substituent. The hydroxyl group at the adamantane bridgehead in 3-(4-nitrophenyl)adamantan-1-ol is not a passive structural feature—it actively modulates lipophilicity (measured logP 3.046 vs. 4.06 for the hydroxyl-lacking 1-(4-nitrophenyl)adamantane [1]), introduces hydrogen-bond donor capacity absent in halogenated or unsubstituted analogs, and serves as a critical anchor point for further synthetic elaboration (e.g., esterification, etherification, or oxidation). These properties cannot be recapitulated by substituting 1-(4-nitrophenyl)adamantane, 1-chloro-3-(4-nitrophenyl)adamantane, or 1-bromo-3-(4-nitrophenyl)adamantane, each of which exhibits higher logP values (4.06, ~5.44, and ~5.44 respectively ) and lacks the hydrogen-bond donor functionality essential for target engagement in many biological contexts [2]. The following quantitative evidence guide details exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for 3-(4-Nitrophenyl)adamantan-1-ol Versus Closest Structural Analogs


One-Step Quantitative Synthesis Yield vs. Multi-Step Routes to Halogenated and Carboxylated Analogs

3-(4-Nitrophenyl)adamantan-1-ol can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative (near 100%) yield [1]. In contrast, the synthesis of the closest halogenated analog 1-chloro-3-(4-nitrophenyl)adamantane requires multi-step sequences involving halogenation of pre-functionalized adamantane intermediates, and the carboxylic acid analog 3-(4-nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) typically proceeds through hydrolysis or oxidation steps that introduce additional purification requirements and yield losses. The one-step quantitative synthesis of the target compound represents a significant efficiency advantage for scale-up and library production.

Synthetic Methodology Adamantane Functionalization Process Chemistry

Lipophilicity Modulation: LogP Reduction of ~1.0 Unit via Bridgehead Hydroxyl Compared to 1-(4-Nitrophenyl)adamantane

The introduction of the bridgehead hydroxyl group in 3-(4-nitrophenyl)adamantan-1-ol reduces the measured logP to 3.046 [1], compared to the computationally determined logP of 4.0626 for 1-(4-nitrophenyl)adamantane (CAS 1459-49-0), which lacks the hydroxyl . This represents a ΔlogP of approximately –1.02 units. The hydroxyl-free analog therefore exhibits roughly one order of magnitude higher octanol–water partitioning, which can adversely affect aqueous solubility, formulation ease, and pharmacokinetic behavior. The brominated analog 1-bromo-3-(4-nitrophenyl)adamantane has an even higher logP of 5.4431 , making it substantially more lipophilic than the target compound.

Physicochemical Profiling LogP Drug-Likeness

Aqueous Solubility Advantage: 38 µg/mL vs. Water-Insoluble Nitrophenyl-Adamantane Analogs

3-(4-Nitrophenyl)adamantan-1-ol demonstrates a measurable aqueous solubility of 38 µg/mL . In contrast, the hydroxyl-lacking analog 1-(4-nitrophenyl)adamantane is described in the literature as 'insoluble in water, but soluble in organic solvents such as ethanol and methylene chloride' , and 4-(1-adamantyl)-2-nitrophenol is likewise characterized as 'insoluble in water' . While 38 µg/mL represents modest absolute solubility, it is a quantifiable improvement over effectively zero aqueous solubility for the non-hydroxylated comparators. This solubility difference is consistent with the ~1.0 logP unit reduction conferred by the bridgehead hydroxyl group.

Aqueous Solubility Formulation Biopharmaceutical Classification

Dihydroorotase Enzyme Inhibition: IC₅₀ = 180 µM as a Quantitative Baseline for Pyrimidine Biosynthesis Targeting

3-(4-Nitrophenyl)adamantan-1-ol inhibits the catalytic activity of dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway, with a measured IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a compound concentration of 10 µM using enzyme from mouse Ehrlich ascites cells [1][2]. DHOase is an established target for antiproliferative and antimalarial drug discovery. While 180 µM represents moderate inhibitory potency, it provides a valuable quantitative starting point for structure–activity relationship (SAR) optimization. No publicly available dihydroorotase inhibition data were identified for the hydroxyl-lacking comparator 1-(4-nitrophenyl)adamantane or other close analogs, highlighting a gap in comparative data. However, this measurement establishes a benchmark against which future analogs can be compared.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis Anticancer Target

Bacterial and Human AdoMet-DC Inactivation: Differential Affinity Ki = 3.8 µM (Bacterial) vs. 10.7 µM (Human)

3-(4-Nitrophenyl)adamantan-1-ol inactivates S-adenosylmethionine decarboxylase (AdoMet-DC), an enzyme critical for polyamine biosynthesis, with a measured Ki of 3.80 × 10³ nM (3.8 µM) against the bacterial enzyme and a Ki of 1.07 × 10⁴ nM (10.7 µM) against the human ortholog [1]. The ~2.8-fold selectivity for the bacterial over the human enzyme, although modest, indicates that the compound engages the target differentially across species. This is noteworthy because AdoMet-DC is a validated target for both antimicrobial and antiparasitic drug discovery. No comparable AdoMet-DC inactivation data are publicly available for 1-(4-nitrophenyl)adamantane or the halogenated analogs, making this a unique quantitative dataset for this specific chemotype.

AdoMet-DC Polyamine Biosynthesis Antimicrobial Target Enzyme Inactivation

Dual Orthogonal Functional Handles: Hydroxyl + Nitro Enables Synthetic Diversification Not Possible with Mono-Functional Analogs

3-(4-Nitrophenyl)adamantan-1-ol is distinguished from its closest analogs by the simultaneous presence of two chemically orthogonal functional groups on the rigid adamantane scaffold: a reducible 4-nitrophenyl moiety (which can be converted to an aniline for amide coupling or diazotization) and a tertiary bridgehead hydroxyl (which can undergo esterification, etherification, or oxidation) [1]. In contrast, 1-(4-nitrophenyl)adamantane (CAS 1459-49-0) possesses only the nitro group with no hydroxyl handle for derivatization , and 1-chloro-3-(4-nitrophenyl)adamantane bears a chloro leaving group that enables nucleophilic substitution but does not offer the hydrogen-bond donor capacity of a hydroxyl . The combination of a hydrogen-bond donor (OH) and a reducible nitro group in the target compound makes it uniquely suited for constructing bifunctional molecules such as PROTACs, where two distinct exit vectors from the adamantane core are required.

Synthetic Intermediate Chemical Biology PROTAC Building Block Bioconjugation

Optimal Application Scenarios for 3-(4-Nitrophenyl)adamantan-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of AdoMet-DC Inhibitors for Antimicrobial Drug Discovery

The measured bacterial AdoMet-DC Ki of 3.8 µM and the ~2.8-fold selectivity over the human enzyme [1] position 3-(4-nitrophenyl)adamantan-1-ol as a tractable starting point for structure-based lead optimization targeting polyamine biosynthesis in pathogenic bacteria. The bridgehead hydroxyl provides a vector for introducing substituents to enhance both potency and selectivity, while the nitrophenyl group can be reduced to an aniline for amide library synthesis. Procurement of this specific compound—rather than the hydroxyl-lacking 1-(4-nitrophenyl)adamantane—is essential because the hydroxyl group serves as the critical anchor for SAR expansion and may contribute to target binding via hydrogen-bond interactions.

Chemical Biology: PROTAC and Bifunctional Probe Construction Using Orthogonal Handles

The dual orthogonal functionality—a reducible nitro group and a derivatizable bridgehead hydroxyl [2]—makes 3-(4-nitrophenyl)adamantan-1-ol uniquely suited for constructing heterobifunctional molecules. The nitro group can be selectively reduced to an aniline for conjugation to one ligand (e.g., an E3 ligase recruiter), while the hydroxyl can be independently functionalized (e.g., esterified or etherified) to attach a second targeting ligand. This divergent synthetic strategy is not feasible with 1-(4-nitrophenyl)adamantane, which lacks a second attachment point, or with halogenated analogs whose chloro/bromo substituents lack the hydrogen-bond donor capacity that may be required for target protein engagement .

Process Chemistry: Scalable Synthesis of Adamantane-Based Building Blocks via One-Step Quantitative Route

The one-step, quantitative-yield synthesis of 3-(4-nitrophenyl)adamantan-1-ol under adapted Vilsmeier conditions [3] offers a significant advantage for process chemists requiring multi-gram to kilogram quantities of a functionalized adamantane intermediate. Compared to the multi-step routes required for 3-(4-nitrophenyl)adamantane-1-carboxylic acid or halogenated analogs, this streamlined protocol reduces solvent consumption, purification burden, and production cycle time. For CROs and CDMOs engaged in custom synthesis, this translates to lower cost per batch and faster turnaround for client programs.

Biopharmaceutical Profiling: Reference Compound for Balancing Lipophilicity in Adamantane-Containing Series

With a measured logP of 3.046 [4], 3-(4-nitrophenyl)adamantan-1-ol occupies a 'sweet spot' in lipophilicity space that is ~1.0 log unit lower than 1-(4-nitrophenyl)adamantane (logP 4.06) and ~2.4 log units lower than 1-bromo-3-(4-nitrophenyl)adamantane (logP 5.44) . This makes the target compound a valuable reference standard for ADME screening cascades where compounds spanning a logP range of 3–5 are profiled in parallel to establish property–activity relationships. Its measurable aqueous solubility (38 µg/mL) further supports its use in formulating reproducible assay solutions, whereas the water-insoluble analogs require DMSO stock solutions that risk precipitation artifacts.

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